![molecular formula C13H22O B14381702 2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine CAS No. 89567-31-7](/img/structure/B14381702.png)
2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine is a complex organic compound with a unique structure that includes a cyclooctane ring fused with an oxepine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Cyclooctane: A simpler hydrocarbon with a similar ring structure but lacking the oxepine ring.
Oxepine: A compound with a similar oxygen-containing ring but without the fused cyclooctane structure.
Decahydroquinoline: Another fused ring system with different functional groups and properties.
Uniqueness
2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine is unique due to its specific ring fusion and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
89567-31-7 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC 名称 |
10-methyl-9-oxabicyclo[6.5.0]tridec-1(8)-ene |
InChI |
InChI=1S/C13H22O/c1-11-7-6-9-12-8-4-2-3-5-10-13(12)14-11/h11H,2-10H2,1H3 |
InChI 键 |
ZSBGKZSXNHGXBN-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC2=C(O1)CCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


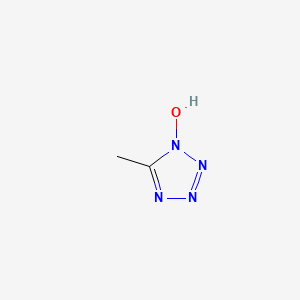
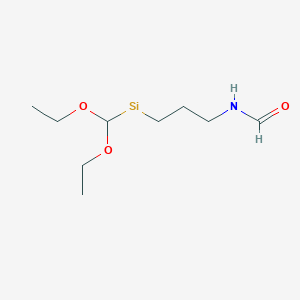
![6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B14381632.png)
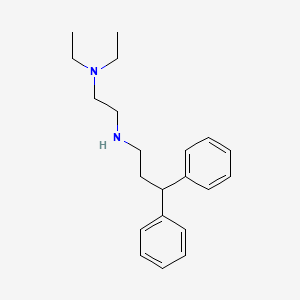
![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)
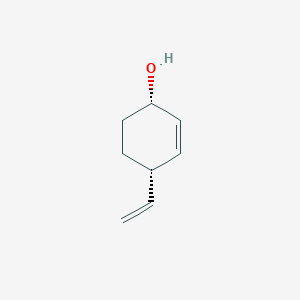


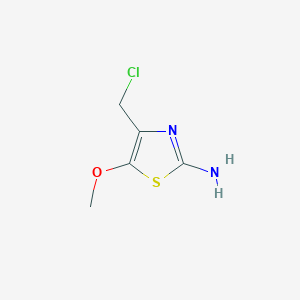
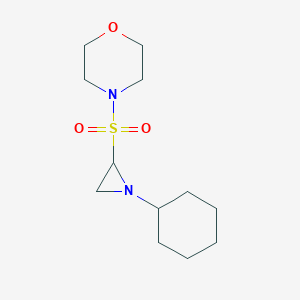
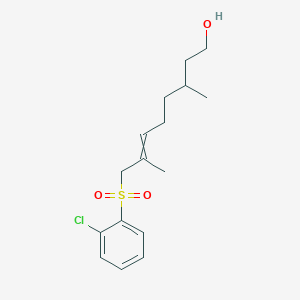

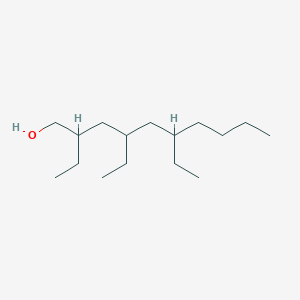
![1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one](/img/structure/B14381700.png)
